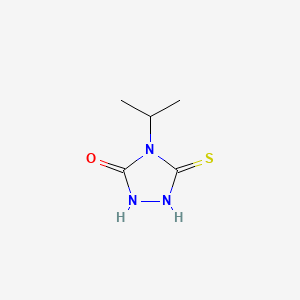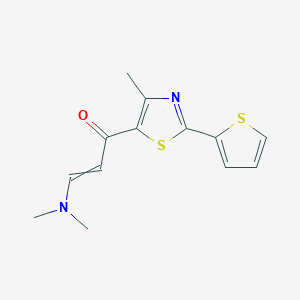
4-(3-nitrophenyl)benzoic Acid
Descripción general
Descripción
4-(3-nitrophenyl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It consists of a benzoic acid moiety substituted with a nitrophenyl group at the para position
Mecanismo De Acción
Target of Action
The primary targets of 4-(3-nitrophenyl)benzoic Acid are the cAMP-specific 3’,5’-cyclic phosphodiesterases 4A, 4B, and 4D . These enzymes play a crucial role in cellular signaling by regulating the intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger involved in a variety of physiological responses.
Mode of Action
It is likely that the compound interacts with these enzymes, potentially inhibiting their activity . This could result in altered cAMP levels, leading to changes in cellular signaling pathways.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cAMP signaling. By modulating the activity of cAMP-specific phosphodiesterases, this compound could influence various downstream effects of cAMP, such as the activation of protein kinase A (PKA), which can phosphorylate a variety of target proteins involved in cellular processes like metabolism, transcription, and cell cycle progression .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific cellular context and the status of cAMP signaling pathways within the cells. Given its potential role as an inhibitor of cAMP-specific phosphodiesterases, this compound could lead to changes in cellular functions regulated by cAMP .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(3-nitrophenyl)benzoic acid can be synthesized through several methods. One common approach involves the nitration of biphenyl compounds followed by carboxylation. For instance, the nitration of biphenyl with nitric acid in the presence of sulfuric acid can yield nitrobiphenyl, which can then be carboxylated to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and carboxylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-nitrophenyl)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) and appropriate catalysts.
Coupling: Boronic acids and palladium catalysts under mild conditions.
Major Products Formed
Reduction: 4-(3-aminophenyl)benzoic acid.
Substitution: Halogenated derivatives of this compound.
Coupling: Biaryl compounds with various substituents.
Aplicaciones Científicas De Investigación
4-(3-nitrophenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a precursor for bioactive molecules.
Industry: Utilized in the production of advanced materials, such as polymers and nanostructured materials
Comparación Con Compuestos Similares
Similar Compounds
4-nitrobenzoic acid: Similar structure but lacks the biphenyl moiety.
3-nitrobenzoic acid: Similar nitro group position but different overall structure.
4-(4-nitrophenyl)benzoic acid: Similar structure but with the nitro group at a different position.
Uniqueness
4-(3-nitrophenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
IUPAC Name |
4-(3-nitrophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-13(16)10-6-4-9(5-7-10)11-2-1-3-12(8-11)14(17)18/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIDLRLMTWAWBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372984 | |
| Record name | 4-(3-nitrophenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5737-85-9 | |
| Record name | 4-(3-nitrophenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-ol](/img/structure/B1302445.png)


![5-(4-tert-Butylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol](/img/structure/B1302463.png)


![4-(3-methoxypropyl)-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1302466.png)


![1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B1302479.png)


![[[3-(Trifluoromethyl)phenyl]methylideneamino]thiourea](/img/structure/B1302483.png)
